(2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
This compound and its derivatives are crucial in synthetic chemistry, particularly in the synthesis of peptides and amino acid derivatives. For instance, the preparation of new N-Fmoc-protected β2-homoamino acids with proteinogenic side chains, a key step for solid-phase syntheses of β-peptides, showcases the utility of the fluoren-9-yl)methoxy]carbonyl (Fmoc) protective group for amino acids (Šebesta & Seebach, 2003). Another example is the asymmetric synthesis and absolute configuration determination of 3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, utilizing X-ray crystallography of a suitable derivative, underscoring the significance of this compound in elucidating the stereochemistry of bioactive molecules (Nakamura et al., 1976).
Analytical and Biochemical Studies
Compounds related to (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate are also vital in analytical and biochemical research. The synthesis of labeled compounds, such as those with carbon-14 and deuterium, for biochemical studies like metabolism and pharmacokinetics, demonstrates the application in developing new potent neuroleptic agents (Tamazawa & Arima, 1984). Moreover, the study on fluorination-toxicity relationships, by synthesizing and evaluating the antibacterial activity and toxicity of various derivatives, highlights the compound's role in medicinal chemistry research (Takahashi et al., 1993).
Safety And Hazards
properties
IUPAC Name |
benzyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-17(28)24(25(29)31-15-18-9-3-2-4-10-18)27-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24,28H,15-16H2,1H3,(H,27,30)/t17-,24+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYIETDVEJEHCP-OSPHWJPCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449438 |
Source
|
Record name | (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate | |
CAS RN |
73724-48-8 |
Source
|
Record name | (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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